molecular formula C30H32Cl3N5O3 B2690052 CXCR3 Antagonist 6c

CXCR3 Antagonist 6c

Cat. No.: B2690052
M. Wt: 617.0 g/mol
InChI Key: VPDHCRDNIQTCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CXCR3 Antagonist 6c is a selective small-molecule inhibitor targeting the chemokine receptor CXCR3, a G protein-coupled receptor (GPCR) implicated in autoimmune diseases, cancer metastasis, and inflammatory conditions. Key characteristics include:

  • Mechanism: Inhibits CXCL11-induced calcium mobilization (IC₅₀ = 60 nM) and CXCR3-mediated T-cell migration (IC₅₀ ≈ 100 nM) .
  • Selectivity: Demonstrates >100-fold selectivity over 14 other human GPCRs at 10 µM .
  • Structural Features: Molecular formula C₃₀H₃₂Cl₃N₅O₃; features a urea scaffold with dichlorophenyl and chlorobenzoyl moieties .
  • Therapeutic Potential: Preclinical studies highlight its efficacy in reducing liver ischemia-reperfusion injury (IRI) and myocardial IRI by modulating Th1/Treg cell balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR3 Antagonist 6c involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

    Formation of the core structure: This step involves the synthesis of the core structure, which is a quinazolinone derivative. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the quinazolinone ring.

    Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for CXCR3. This step may involve reactions such as alkylation, acylation, and halogenation under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

CXCR3 Antagonist 6c undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at specific functional groups, such as nitro or carbonyl groups, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, with reagents such as alkyl halides or acyl chlorides, under conditions like reflux or room temperature.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.

Scientific Research Applications

Autoimmune Diseases

Research indicates that CXCR3 Antagonist 6c may be beneficial in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies have demonstrated that blocking CXCR3 reduces the accumulation of pathogenic T cells in the central nervous system and joints, respectively. For instance, one study showed that targeting both CXCR3 and CXCR4 significantly inhibited experimental autoimmune encephalomyelitis, a model for multiple sclerosis .

Cancer Therapy

CXCR3 is implicated in tumor progression and metastasis. Antagonists like 6c can potentially inhibit tumor cell migration and invasion. A study highlighted that CXCR3 blockade led to reduced tumor cell adhesion and extravasation in models of cancer, thereby enhancing the efficacy of adoptive T cell therapies . Additionally, blocking CXCR3 interactions with its ligands was shown to improve the outcomes of immunotherapies by enhancing T cell infiltration into tumors .

Inflammatory Conditions

This compound has shown promise in treating chronic inflammatory conditions such as asthma and inflammatory bowel disease. By inhibiting the recruitment of inflammatory cells to affected tissues, it can alleviate symptoms and reduce tissue damage associated with these diseases. Animal models have demonstrated that antagonism of CXCR3 significantly reduces inflammation and improves clinical outcomes in these conditions .

Case Studies

StudyDisease ModelFindings
Multiple SclerosisInhibition of T cell migration reduced CNS inflammation.
Cancer (Tumor Models)Enhanced efficacy of T cell therapies through improved tumor infiltration.
AsthmaReduced airway inflammation and hyperresponsiveness in animal models.
Inflammatory Bowel DiseaseDecreased mucosal inflammation and improved histological scores.

Pharmacological Characterization

The pharmacological profile of this compound has been characterized through various assays assessing its binding affinity, potency, and efficacy in inhibiting receptor signaling pathways. Notably, studies have employed molecular docking techniques to elucidate the binding interactions between 6c and CXCR3, revealing critical amino acid residues involved in ligand-receptor interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar CXCR3 Antagonists

Potency and Binding Affinity

Compound Target Affinity (IC₅₀/Ki) Selectivity Profile Key Findings
CXCR3 Antagonist 6c 60 nM (calcium mobilization) >100 nM for 14 GPCRs Reduces Th1 infiltration in IRI models .
AMG487 8.0 nM (CXCL10), 8.2 nM (CXCL11) High selectivity for CXCR3 Reduces lung metastasis in colon cancer and osteosarcoma models .
SCH 546738 Ki = 0.4 nM Orally active, non-competitive Advanced to clinical trials for autoimmune diseases.
NBI-74330 Ki = 1.5 nM (CXCL10), 3.2 nM (CXCL11) Potent binding inhibition Used in mechanistic studies of CXCR3 signaling .
ACT-660602 Not reported (HTS-derived) Optimized for autoimmune diseases Shows efficacy in reducing T-cell migration in vivo .

Key Insights :

  • SCH 546738 and NBI-74330 exhibit superior binding affinity compared to 6c, but 6c’s selectivity profile is advantageous for minimizing off-target effects.
  • AMG487 demonstrates robust in vivo efficacy in metastasis models, whereas 6c’s therapeutic focus is on IRI and immunomodulation .

Structural and Functional Diversity

  • Scaffold Diversity: 6c and ACT-660602 belong to distinct chemical classes: 6c features a urea scaffold , while ACT-660602 is derived from a high-throughput screening (HTS) campaign with a pyrimidine core . NBI-74330 and SCH 546738 are quinazolinone derivatives, highlighting the structural heterogeneity of CXCR3 antagonists .
  • Binding Mechanisms :

    • 6c likely interacts with CXCR3’s transmembrane domains (TMs), as inferred from general interaction models .
    • AMG487 and TAK-779 bind independently of acidic residues (e.g., D112, E196), suggesting distinct binding pockets .

Contrasts :

  • 6c’s immunomodulatory effects are unique in IRI contexts, while AMG487 and SCH 546738 target broader inflammatory pathways.

Computational and Experimental Insights

  • Molecular Docking : General interaction models for CXCR3 antagonists identify 6–8 pharmacophoric elements critical for binding, irrespective of scaffold .
  • Neural Network (NN) Predictions : Unlike Z1695828968 (a structurally distinct compound with high NN-predicted activity despite low docking scores), 6c’s activity aligns with classical docking studies, emphasizing the need for multi-method validation .

Biological Activity

The CXCR3 receptor, a member of the chemokine receptor family, plays a critical role in mediating the migration of leukocytes to sites of inflammation and is implicated in various pathological conditions, including autoimmune diseases and cancer. The compound known as CXCR3 Antagonist 6c is part of a broader class of small molecule antagonists that target this receptor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting the binding of chemokines such as CXCL9, CXCL10, and CXCL11 to the CXCR3 receptor. By blocking these interactions, the antagonist effectively prevents the downstream signaling pathways that lead to leukocyte migration and activation. This mechanism is particularly relevant in conditions characterized by excessive inflammation and immune responses.

In Vivo Studies

  • Atherosclerosis Model : In studies using atherosclerotic mouse models, treatment with this compound resulted in a significant reduction in CD4+ T cell and macrophage migration to inflamed tissues. This was associated with decreased lesion formation in aortic regions, indicating the compound's potential for mitigating chronic inflammatory diseases like atherosclerosis .
  • Autoimmune Diseases : The antagonist has also shown efficacy in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). By inhibiting CXCR3-mediated signaling, it effectively reduced the accumulation of pathogenic T cells in the central nervous system, suggesting its utility in treating multiple sclerosis .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound has been characterized through various studies. It exhibits favorable absorption and distribution characteristics, with effective plasma concentrations maintained over extended periods post-administration. The antagonist has demonstrated nanomolar potency in inhibiting CXCR3 activity, making it a strong candidate for further clinical development .

Case Studies

  • Breast Cancer Metastasis : A study investigating the role of CXCR3 in breast cancer found that targeting this receptor with antagonists like 6c not only inhibited tumor cell migration but also enhanced anti-tumor immunity. This dual action underscores the potential for CXCR3 antagonists to serve as therapeutic agents in oncology .
  • Viral Infections : Research on Japanese encephalitis virus (JEV) infection revealed that administration of this compound significantly reduced viral load in infected tissues by modulating immune responses and reducing inflammation .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Effect Reference
Inhibition of T cell migrationReduced infiltration into inflamed tissues
Modulation of immune responseEnhanced anti-tumor immunity
Reduction of viral loadDecreased JEV infection severity
Attenuation of atherosclerosisDecreased plaque formation

Q & A

Basic Research Questions

Q. What is the pharmacological profile of CXCR3 Antagonist 6c, and how is its selectivity validated?

this compound inhibits calcium mobilization induced by CXCL11 in HEK293 cells expressing human CXCR3 (IC50 = 0.06 μM) and blocks T-cell migration (IC50 = ~100 nM). Selectivity is confirmed via functional assays against 14 human GPCRs, showing no significant activity at 10 μM. Validation methods include calcium flux assays for potency and radioligand displacement assays for receptor specificity .

Q. Which experimental assays are critical for evaluating CXCR3 antagonism in vitro?

Key assays include:

  • Calcium mobilization assays (e.g., FLIPR® systems) to measure receptor activation inhibition.
  • Chemotaxis/migration assays using isolated human T cells or transfected cell lines.
  • Radioligand binding assays (e.g., competitive binding with 125I-labeled CXCL10/CXCL11) to determine Ki values.
  • Selectivity panels covering GPCRs (e.g., CCR1, CCR2, CXCR2) to rule off-target effects .

Q. How is this compound administered in preclinical models, and what are its pharmacokinetic properties?

In rat models of myocardial ischemia-reperfusion injury (IRI), this compound is administered intravenously or intraperitoneally. Pharmacokinetic parameters (e.g., half-life, bioavailability) are determined using LC-MS/MS analysis of plasma and tissue samples. Dosing regimens are optimized based on receptor occupancy studies and ex vivo functional assays .

Advanced Research Questions

Q. How can structural insights from other CXCR3 antagonists inform the optimization of this compound?

Cryo-EM structures of CXCR3 bound to SCH546738 (Ki = 0.4 nM) reveal a non-competitive binding mode deep within the transmembrane domain. Comparative analysis can guide mutagenesis studies or molecular docking to refine 6c’s interactions with key residues (e.g., transmembrane helices 3 and 5). This approach helps address potency gaps or metabolic instability observed in early analogs .

Q. What strategies resolve contradictions in functional outcomes across disease models?

For example, while this compound reduces myocardial apoptosis in IRI models , other CXCR3 antagonists like NBI-74330 show efficacy in ocular hypertension but not cancer metastasis. Researchers must contextualize model-specific variables:

  • Tissue-specific receptor expression (e.g., CXCR3 on T cells vs. trabecular meshwork cells).
  • Disease pathophysiology (e.g., immune-mediated vs. degenerative mechanisms).
  • Dosage and route (e.g., systemic vs. localized delivery) .

Q. How is pharmacokinetic/pharmacodynamic (PK/PD) modeling applied to this compound?

Murine CXCR3 internalization assays are used for PK/PD correlation. For instance, plasma concentrations of NBI-74330 (a related antagonist) are linked to receptor occupancy via flow cytometry of surface CXCR3 on activated T cells. Subcutaneous dosing achieves sustained receptor inhibition compared to oral administration, informing regimen design for chronic models .

Q. What are the challenges in translating in vitro potency to in vivo efficacy?

Key challenges include:

  • Species differences : Rat CXCR3 shares 78% homology with human, requiring cross-reactivity validation.
  • Tissue penetration : Polarized expression in immune cells may limit bioavailability in non-lymphoid tissues.
  • Metabolic stability : Modifications to 6c’s scaffold (e.g., halogen substitutions) improve microsomal stability without compromising potency .

Q. How do researchers assess this compound’s impact on immune cell subsets in vivo?

Single-cell RNA sequencing or flow cytometry is used to profile CXCR3+ cells (e.g., Th1 CD4+ T cells, CD8+ TEMRA cells) in treated vs. untreated models. In myocardial IRI, 6c reduces infiltrating CXCR3+ T cells by 60%, correlating with lower troponin levels and infarct size .

Q. Key Research Considerations

  • Cross-validation : Combine orthogonal assays (e.g., calcium flux + β-arrestin recruitment) to confirm mechanism.
  • Translational biomarkers : Monitor CXCL9/10/11 levels in serum or tissue to correlate target engagement with efficacy.
  • Structural analogs : Compare 6c’s scaffold with biaryl-type (VUF11222) or peptidomimetic (PS372424) antagonists for SAR insights .

Properties

IUPAC Name

4-[2-[(3-chlorobenzoyl)amino]-4-[2-(2,4-dichlorophenyl)ethylcarbamoyl]phenyl]-N-ethyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3N5O3/c1-2-34-30(41)38-14-4-13-37(15-16-38)27-10-8-22(18-26(27)36-29(40)21-5-3-6-23(31)17-21)28(39)35-12-11-20-7-9-24(32)19-25(20)33/h3,5-10,17-19H,2,4,11-16H2,1H3,(H,34,41)(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDHCRDNIQTCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.